Olmesartan D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Formulation and Evaluation of Olmesartan Medoxomil Tablets

The compound Olmesartan D4 has been used in the formulation of tablets prepared by the direct compression method . The main objective of this application is to ensure a high dissolution rate of the active ingredient . A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient . The tablets met pharmacopoeia specifications for content uniformity, breaking strength, friability, and disintegration time .

Treatment of Hypertension

Olmesartan D4 is used in the treatment of hypertension . Hypertension is defined as an increase in systolic (SBP) and diastolic (DBP) blood pressure levels considered normal (SBP > 120 mmHg and DBP > 80 mmHg) . Treatment is aimed at reducing morbidity and mortality rates associated with hypertension .

Antihypertensive Drugs

The 2018 European guidelines recommend five main classes of antihypertensive drugs: angiotensin-converting enzyme inhibitors (ACE inhibitors), angiotensin II receptor antagonists (ARA-II), β-adrenoblockers (BAB), calcium channel blockers (CCBs) and diuretics . Olmesartan D4 falls under the class of ARA-II or “sartans” which potently and selectively block angiotensin II AT1 receptors resulting in vasodilation, decreased vasopressin secretion and aldosterone secretion .

Enhancement of Saturation Solubility and In Vivo Oral Bioavailability

The nanocrystal approach has been investigated for the enhancement of saturation solubility and in vivo oral bioavailability of Olmesartan D4 . The formulation was developed using a combination of size reduction techniques like antisolvent precipitation and high-pressure homogenization .

作用机制

Biochemical Pathways

Olmesartan affects the RAAS, which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, olmesartan inhibits negative regulatory feedback within the RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Oral administration of olmesartan has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of olmesartan is nearly linear and dose-dependent under the therapeutic range . The steady-state level of olmesartan is achieved after repeated administration .

Result of Action

The molecular and cellular effects of olmesartan’s action include a significant reduction in intracellular reactive oxygen species (ROS) production, reduced cytotoxicity, and decreased vascular endothelial growth factor (VEGF) secretion . These

属性

IUPAC Name |

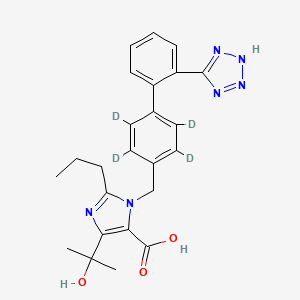

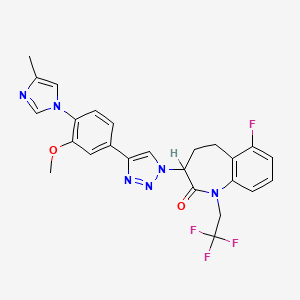

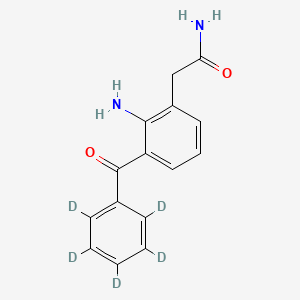

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRAEEWXHOVJFV-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olmesartan D4 | |

Q & A

Q1: Why is Olmesartan D4 used as an internal standard for olmesartan quantification?

A: Olmesartan D4 is a deuterated form of olmesartan, meaning it possesses the same chemical structure with the exception of four hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in a slightly different mass, allowing for its differentiation from olmesartan during mass spectrometry analysis. Importantly, Olmesartan D4 maintains very similar chemical behavior to olmesartan, ensuring comparable extraction recovery and ionization efficiency during sample preparation and analysis [, ]. This similarity makes it an ideal internal standard, correcting for potential variations during sample processing and enhancing the accuracy and reliability of olmesartan quantification.

Q2: What types of chromatography columns and mobile phases were used in the studies to achieve separation of olmesartan and Olmesartan D4 from other compounds?

A: Both studies employed reversed-phase liquid chromatography for compound separation. The first study utilized an XTerra RP18 column (4.6 × 150 mm, 5 µm) with a mobile phase comprising 2 mM ammonium formate buffer (pH 3.50 ± 0.10 with formic acid) and acetonitrile (30:70, v/v) []. The second study used a Synergi MAX RP-18A column (4.6 × 150 mm, 4 μm) with a mobile phase consisting of 0.2% formic acid solution and acetonitrile (30:70, v/v) []. These specific combinations of stationary and mobile phases facilitated effective separation of olmesartan, Olmesartan D4, and other analytes in the samples, allowing for accurate quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)